tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is a chemical compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines. One common method includes the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied as potential antiviral agents, particularly as capsid assembly modulators for hepatitis B virus
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate involves its interaction with specific molecular targets. For example, as a capsid assembly modulator, it binds to a hydrophobic pocket between core protein dimer interfaces, inducing the assembly of empty capsids . This misdirection of assembly can inhibit viral replication, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
4-oxotetrahydropyrimidine-1(2H)-carboxamides: These compounds share a similar core structure and have been studied for their antiviral properties.
Heteroaryldihydropyrimidines (HAPs): These compounds are also capsid assembly modulators with similar mechanisms of action.
Dibenzothiazepine Derivatives (DBTs): Another class of compounds with similar antiviral activities.
Uniqueness
Tert-butyl 4-oxotetrahydropyrimidine-1(2H)-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-oxo-1,3-diazinane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)10-6-11/h4-6H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGBKHDICSEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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